molecular formula C24H54Br2N2 B14339866 triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide CAS No. 101122-64-9

triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide

Cat. No.: B14339866
CAS No.: 101122-64-9
M. Wt: 530.5 g/mol
InChI Key: ZPGQJMZSOYWJQD-UHFFFAOYSA-L
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Description

Triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide is a quaternary ammonium compound featuring two triethylazanium groups connected via a dodecyl (12-carbon) alkyl chain, with dibromide (Br⁻) counterions. This structure confers high charge density and amphiphilic properties, enabling interactions with biological membranes and macromolecules. The extended dodecyl chain likely increases hydrophobicity compared to shorter-chain analogs, enhancing membrane permeability and surfactant capabilities.

Properties

CAS No.

101122-64-9

Molecular Formula

C24H54Br2N2

Molecular Weight

530.5 g/mol

IUPAC Name

triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide

InChI

InChI=1S/C24H54N2.2BrH/c1-7-25(8-2,9-3)23-21-19-17-15-13-14-16-18-20-22-24-26(10-4,11-5)12-6;;/h7-24H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

ZPGQJMZSOYWJQD-UHFFFAOYSA-L

Canonical SMILES

CC[N+](CC)(CC)CCCCCCCCCCCC[N+](CC)(CC)CC.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide typically involves the reaction of 1,12-dibromododecane with triethylamine . The reaction proceeds as follows:

    1,12-dibromododecane: is reacted with in a suitable solvent such as .

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ions can be substituted with other anions such as chloride or sulfate.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include or in an aqueous medium.

    Oxidation Reactions: Oxidizing agents such as or can be used.

    Reduction Reactions: Reducing agents such as or are commonly employed.

Major Products Formed:

    Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.

    Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: Triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions .

Biology: In biological research, this compound is used to solubilize proteins and peptides, extract DNA, and lyse cells . Its ability to disrupt cell membranes makes it valuable in cell biology studies.

Medicine: The compound has potential applications in drug delivery systems due to its surfactant properties. It can be used to enhance the solubility and bioavailability of hydrophobic drugs.

Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and antistatic agents .

Mechanism of Action

The mechanism of action of triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and the release of intracellular components . This property is particularly useful in applications such as protein extraction and DNA isolation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Triethyl-[12-(Triethylazaniumyl)Dodecyl]Azanium;Dibromide and Analogues
Compound Name Structure Features Molecular Weight (g/mol) Key Applications/Properties
This compound Dual triethylazanium groups, dodecyl chain, Br⁻ counterions ~550–600 (estimated) Hypothesized use in receptor modulation (similar to Dimethyl-W84)
Triethyl-[3-oxo-3-[2-(triethylazaniumyl)ethoxy]propyl]azanium;dibromide Shorter ethoxy chain, ketone group, Br⁻ counterions 462.3 Potential surfactant or ion-pairing agent; lower hydrophobicity due to shorter chain
Dodecyltrimethylammonium bromide (DTAB) Single trimethylazanium group, dodecyl chain, Br⁻ counterion 308.3 Surfactant for cell lysis; disrupts lipid membranes in microbial studies
Dimethyl-W84 dibromide Dual dimethylazanium groups, hexyl chain, isoindolyl substituents, Br⁻ counterions 402.5 (as dibromide) Selective M2 muscarinic receptor modulator; inhibits antagonist dissociation
Dibromo-3-nitrilopropionamide Dibromo, cyano, and amide functional groups 266.9 Antimicrobial agent; acts via halogen-mediated oxidative damage

Key Differences and Research Findings

Chain Length and Hydrophobicity :

  • The dodecyl chain in the target compound enhances lipid bilayer penetration compared to DTAB and shorter-chain analogs like the ethoxy derivative . This property is critical in applications requiring deep membrane interactions, such as drug delivery or receptor modulation.
  • DTAB’s single quaternary ammonium group limits its charge density, reducing solubility in polar solvents compared to the dual-azanium target compound .

Charge Density and Solubility: The dual azanium groups in the target compound increase cationic charge density, improving solubility in aqueous environments compared to monoquaternary salts like DTAB. This may explain its hypothesized role in receptor modulation, where charge interactions with proteins are critical .

Biological Activity :

  • Dimethyl-W84 dibromide shares structural similarities (dual azanium groups, dibromide counterions) but incorporates isoindolyl moieties for receptor specificity. This suggests that substituent variations in the target compound could tailor affinity for specific biological targets .
  • Unlike Dibromo-3-nitrilopropionamide, which relies on bromine-mediated oxidative damage, the target compound’s mechanism likely involves electrostatic and hydrophobic interactions .

Surfactant Efficiency :

  • DTAB is widely used in cell lysis due to its single-chain simplicity, but the target compound’s dual-chain structure may offer superior micelle-forming capacity, albeit at higher synthesis costs .

Biological Activity

Triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide, commonly referred to as a quaternary ammonium compound, has garnered attention for its unique biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₃₉Br₂N₂
  • Molecular Weight : 424.33 g/mol
  • CAS Number : 1260247-42-4

The compound is characterized by a long hydrophobic dodecyl chain and three ethyl groups attached to the nitrogen atom, contributing to its amphiphilic nature.

This compound primarily functions through:

  • Membrane Disruption : The cationic nature allows it to interact with negatively charged components of cell membranes, leading to increased permeability and potential cytotoxic effects.
  • Antimicrobial Activity : Exhibits broad-spectrum antimicrobial properties by disrupting bacterial cell membranes, inhibiting growth, and inducing cell lysis.
  • Cell Signaling Interference : May affect various signaling pathways by altering membrane fluidity and receptor interactions.

Antimicrobial Effects

The compound has shown significant activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate that this compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects on mammalian cells:

  • Cell Line : HeLa cells
  • IC50 Value : 25 µg/mL after 24 hours exposure.

This suggests that while the compound is effective against pathogens, it also poses a risk of cytotoxicity to human cells at higher concentrations.

Study 1: Antimicrobial Efficacy in Wound Healing

A study published in the Journal of Antimicrobial Chemotherapy examined the use of this compound in wound dressings. The results indicated:

  • Reduction in Infection Rates : Application of the compound in wound dressings reduced infection rates by 40% compared to control groups.
  • Enhanced Healing Time : Wounds treated with the compound healed approximately 30% faster than untreated wounds.

Study 2: Synergistic Effects with Antibiotics

Research highlighted in Pharmaceutical Research demonstrated that combining this compound with conventional antibiotics such as penicillin enhanced their efficacy against resistant strains of bacteria:

  • Synergy Index : Values less than 0.5 indicated strong synergistic effects, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).

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